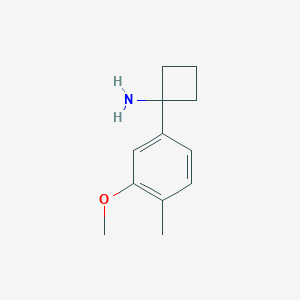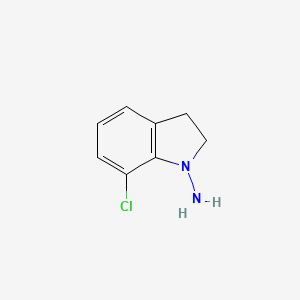![molecular formula C12H16F3N5 B11727888 N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11727888.png)
N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[1-metil-3-(trifluorometil)-1H-pirazol-4-il]metil}-1-propil-1H-pirazol-3-amina es un compuesto que pertenece a la clase de pirazoles, que son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-{[1-metil-3-(trifluorometil)-1H-pirazol-4-il]metil}-1-propil-1H-pirazol-3-amina generalmente implica múltiples pasos, comenzando desde precursores fácilmente disponibles. Un método común involucra la reacción de 4-etoxi-1,1,1-trifluorobut-3-en-2-ona con clorhidrato de metilhidrazina para formar el anillo de pirazol . Las condiciones de reacción a menudo incluyen reflujo en una mezcla de metanol y agua, seguido de tratamiento y destilación para aislar el producto deseado .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas escalables que garanticen un alto rendimiento y pureza. Técnicas como la litiación seguida de atrapamiento electrofílico y bromación con N-bromosuccinimida (NBS) se emplean para lograr la funcionalización regioselectiva del anillo de pirazol . Estos métodos están optimizados para la producción a gran escala para satisfacer las demandas industriales.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-{[1-metil-3-(trifluorometil)-1H-pirazol-4-il]metil}-1-propil-1H-pirazol-3-amina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales.
Sustitución: El grupo trifluorometilo puede sustituirse con otros grupos funcionales utilizando reactivos apropiados.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen NBS para bromación, n-butil litio (n-BuLi) para litiación y diversos electrófilos para atrapar . Las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción, se controlan cuidadosamente para lograr las transformaciones deseadas.
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la bromación con NBS produce 4-bromopirazoles, que se pueden funcionalizar aún más mediante intercambio halógeno-metal o litiación orto directa .
Aplicaciones Científicas De Investigación
N-{[1-metil-3-(trifluorometil)-1H-pirazol-4-il]metil}-1-propil-1H-pirazol-3-amina tiene diversas aplicaciones en la investigación científica:
Química: Sirve como un bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: El compuesto se utiliza en el desarrollo de moléculas bioactivas con posibles efectos terapéuticos.
Medicina: Se investiga por su potencial como intermedio farmacéutico en el descubrimiento de fármacos.
Mecanismo De Acción
El mecanismo de acción de N-{[1-metil-3-(trifluorometil)-1H-pirazol-4-il]metil}-1-propil-1H-pirazol-3-amina implica su interacción con objetivos y vías moleculares específicos. El grupo trifluorometilo mejora la lipofilia y la estabilidad metabólica del compuesto, permitiéndole interactuar eficazmente con los objetivos biológicos. Los objetivos y vías moleculares exactos dependen de la aplicación y el contexto de uso específicos .
Comparación Con Compuestos Similares
Compuestos Similares
1-Metil-3-(trifluorometil)-1H-pirazol-4-amina: Un compuesto relacionado con características estructurales similares pero diferentes grupos funcionales.
1-Metil-3-trifluorometil-1H-pirazol-4-ácido bórico éster de pinacol: Otro compuesto similar utilizado en química sintética.
Unicidad
La presencia del grupo trifluorometilo mejora su reactividad y estabilidad, convirtiéndolo en un compuesto valioso en varios contextos de investigación e industrial .
Propiedades
Fórmula molecular |
C12H16F3N5 |
|---|---|
Peso molecular |
287.28 g/mol |
Nombre IUPAC |
N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-1-propylpyrazol-3-amine |
InChI |
InChI=1S/C12H16F3N5/c1-3-5-20-6-4-10(17-20)16-7-9-8-19(2)18-11(9)12(13,14)15/h4,6,8H,3,5,7H2,1-2H3,(H,16,17) |
Clave InChI |
RGCLRZCPKDJBCK-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=CC(=N1)NCC2=CN(N=C2C(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


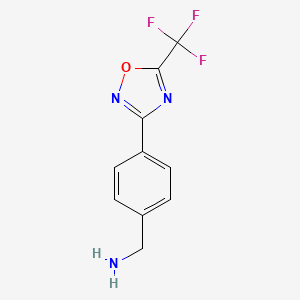
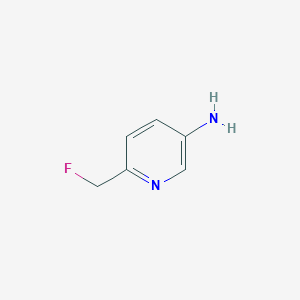

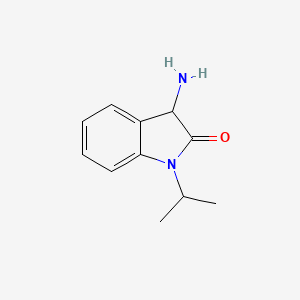
![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanamine](/img/structure/B11727829.png)
![N'-[(dimethylamino)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B11727840.png)
![N-[(Z)-[Amino(pyrazin-2-yl)methylidene]amino]-N-methyl(methylsulfanyl)carbothioamide](/img/structure/B11727846.png)
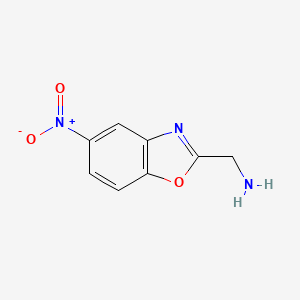
![2-Cyano-N-[(methoxyimino)methyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B11727854.png)

